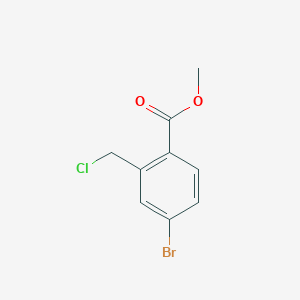
Methyl 4-bromo-2-(chloromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-2-(chloromethyl)benzoate is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of benzoic acid, featuring both bromine and chlorine substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-(chloromethyl)benzoate typically involves the bromination and chloromethylation of methyl benzoate derivatives. One common method includes the bromination of methyl 4-methylbenzoate followed by chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium complexes can enhance the reaction rates and yields .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
- Substitution reactions can yield various substituted benzoates.
- Oxidation can produce benzoic acids.
- Reduction can result in the formation of benzyl alcohol derivatives .
Applications De Recherche Scientifique
Methyl 4-bromo-2-(chloromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which Methyl 4-bromo-2-(chloromethyl)benzoate exerts its effects depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Methyl 4-bromobenzoate: Similar structure but lacks the chloromethyl group.
Methyl 2-bromobenzoate: Bromine is positioned differently on the aromatic ring.
Methyl 4-chlorobenzoate: Contains chlorine but not bromine.
Uniqueness: Methyl 4-bromo-2-(chloromethyl)benzoate is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions in chemical reactions. This dual substitution pattern can provide distinct electronic and steric effects, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C9H8BrClO2 |
|---|---|
Poids moléculaire |
263.51 g/mol |
Nom IUPAC |
methyl 4-bromo-2-(chloromethyl)benzoate |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4H,5H2,1H3 |
Clé InChI |
LJGIJQVMUXOHBH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



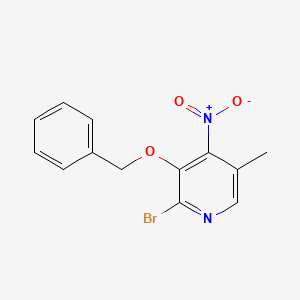


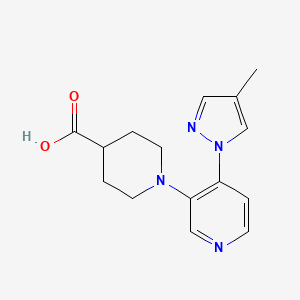

![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
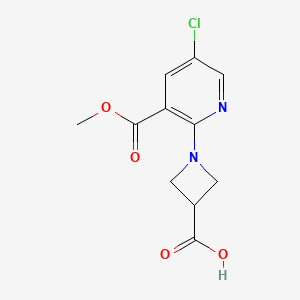
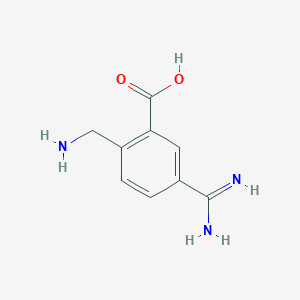



![Acetic acid, 2-[4-[[5-amino-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]benzoyl]amino]phenyl]hydrazide](/img/structure/B13932003.png)
